molecular formula C9H11N3 B11712498 1-Cyclopentyl-1H-pyrazole-5-carbonitrile

1-Cyclopentyl-1H-pyrazole-5-carbonitrile

Cat. No.: B11712498
M. Wt: 161.20 g/mol
InChI Key: WJVUOWOPEPASDL-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-pyrazole-5-carbonitrile is an organic compound with the molecular formula C9H11N3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable nitrile source to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole amines .

Scientific Research Applications

1-Cyclopentyl-1H-pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-1H-pyrazole-5-carbonitrile
  • 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Uniqueness

1-Cyclopentyl-1H-pyrazole-5-carbonitrile is unique due to its specific structural features, such as the cyclopentyl group attached to the pyrazole ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-cyclopentylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-7-9-5-6-11-12(9)8-3-1-2-4-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVUOWOPEPASDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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